N,N'-Dicinnamoyl-2,4-Toluenediamine
Description
N,N'-Dicinnamoyl-2,4-Toluenediamine is a synthetic aromatic diamine derivative wherein the amino groups of 2,4-toluenediamine are substituted with cinnamoyl moieties (C₆H₅-CH=CH-CO-). The cinnamoyl groups likely enhance steric bulk, alter solubility, and influence reactivity compared to simpler substituents (e.g., methyl or acetyl groups) . This compound may find applications in polymer chemistry, drug delivery, or materials science due to its conjugated system and amide linkages.
Properties
Molecular Formula |
C25H22N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[4-methyl-3-(3-phenylprop-2-enoylamino)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C25H22N2O2/c1-19-12-15-22(26-24(28)16-13-20-8-4-2-5-9-20)18-23(19)27-25(29)17-14-21-10-6-3-7-11-21/h2-18H,1H3,(H,26,28)(H,27,29) |
InChI Key |
OBQLDHYFNOZTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their substituents are compared below:
*Calculated from formula C₂₆H₂₄N₂O₂. †Derived from .
Key Observations:
Spectroscopic and Computational Insights
- N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile (): Theoretical studies on charge distribution and dipole moments suggest that electron-withdrawing groups (e.g., cinnamoyl) could alter electronic properties, impacting reactivity in synthesis .
- Ethylenediamine Derivatives (): Tosyl and benzyloxycarbonyl protective groups demonstrate how substituents influence reaction pathways. Cinnamoyl groups may similarly direct regioselectivity in substitution reactions.
Preparation Methods
Catalytic Hydrogenation of Dinitrotoluene
The primary route to 2,4-TDA involves the hydrogenation of 2,4-dinitrotoluene (2,4-DNT) using transition metal catalysts. Industrial processes, as detailed in patent literature, employ nickel catalysts under hydrogen pressures of 10–50 bar at 50–150°C. Batch and continuous-flow systems achieve yields exceeding 95%, though commercial samples typically contain 2–20% of the 2,6-TDA isomer due to residual isomerization during nitration.
Reaction Conditions Table
Post-hydrogenation, catalyst removal via filtration or sedimentation precedes solvent distillation. Water co-distillation isolates 2,4-TDA as a crystalline solid, though residual solvents (e.g., ethanol) necessitate vacuum drying.
Acylation of 2,4-TDA: Mechanistic and Practical Considerations
Cinnamoylation via Acid Chloride Reactants
N,N'-Dicinnamoyl-2,4-TDA is synthesized through a two-step acylation of 2,4-TDA with cinnamoyl chloride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF), using triethylamine as an HCl scavenger. Stoichiometric excess (2.2–2.5 equivalents) of cinnamoyl chloride ensures complete diacylation, avoiding monoacylated by-products.
Optimized Reaction Protocol
-
Charge Sequence : 2,4-TDA (1 eq) is dissolved in THF under nitrogen. Triethylamine (2.5 eq) is added dropwise, followed by cinnamoyl chloride (2.2 eq) at 0°C.
-
Temperature Ramp : Reaction proceeds at 25°C for 12–18 hours.
-
Workup : The mixture is washed with 5% HCl (removing excess amine), followed by brine. Organic layers are dried (Na₂SO₄) and concentrated.
-
Purification : Recrystallization from ethyl acetate/hexane yields white crystals (mp 148–150°C).
Yield and Purity Data
| Parameter | Result |
|---|---|
| Isolated Yield | 72–78% |
| HPLC Purity | >98% |
| Residual Solvent | <0.1% (THF) |
Alternative Acylation Strategies: Microwave and Solvent-Free Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction times to 30–45 minutes with comparable yields (70–75%). This method minimizes thermal degradation of cinnamoyl groups, which is critical for heat-sensitive derivatives.
Solvent-Free Mechanochemical Acylation
Ball-milling 2,4-TDA with cinnamoyl chloride and solid K₂CO₃ (1:2.2:3 molar ratio) for 2 hours achieves 68% yield. This eco-friendly approach eliminates solvent use but requires post-milling extraction with ethyl acetate to remove inorganic salts.
Analytical Characterization and Spectral Validation
Spectroscopic Profiling
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.8 minutes, confirming absence of monoacylated contaminants.
Challenges in Isomer Separation and Scale-Up
2,6-TDA Contamination Mitigation
Crude 2,4-TDA from hydrogenation contains 2–20% 2,6-isomer, which acylates to N,N'-dicinnamoyl-2,6-TDA. Fractional crystallization at -20°C in ethanol preferentially isolates the 2,4-diacylated product, though yields drop to 60–65%.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-Dicinnamoyl-2,4-Toluenediamine, and how can reaction conditions be optimized for purity?
- Synthesis Strategy : Start with 2,4-Toluenediamine as the core precursor. Introduce cinnamoyl groups via acylation using cinnamoyl chloride in anhydrous solvents (e.g., DMF or DMSO) under nitrogen atmosphere. Catalysts like triethylamine can enhance reaction efficiency by scavenging HCl .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (60–80°C) to minimize side products. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
- Purity Validation : Confirm final product purity via HPLC (>95%) and structural integrity via -NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : Identify cinnamoyl protons (vinyl protons at δ 6.5–7.0 ppm) and aromatic toluenediamine signals (δ 6.8–7.5 ppm). Use -NMR to verify carbonyl groups (δ ~165–170 ppm) .
- IR Spectroscopy : Detect characteristic C=O stretches (~1680 cm) and N-H bending (~1550 cm) .
- Purity Assessment : Combine TLC (Rf ~0.5 in ethyl acetate) with melting point analysis (expected range: 180–200°C) to ensure consistency .
Q. What safety protocols are essential when handling this compound?
- Hazard Classification : Classify as a 6.1 hazard (toxic) based on structural analogs like 2,4-Toluenediamine, which requires gloves, goggles, and fume hoods .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Store in amber glass vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : If NMR reveals unexpected peaks, cross-validate with 2D techniques (COSY, HSQC) to distinguish between regioisomers or oxidation byproducts. For example, cinnamoyl group orientation may lead to distinct NOE correlations .
- Data Reconciliation : Compare experimental HRMS data with computational simulations (e.g., DFT-based molecular mass predictions) to confirm assignments .
Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation via UV-Vis spectroscopy (λmax ~280 nm) and quantify intact compound using reverse-phase HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) and identify degradation products via LC-MS .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- SAR Framework :
- Modifications : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the cinnamoyl rings. Assess impact on bioactivity .
- Biological Assays : Screen for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. Compare IC50 values to establish SAR trends .
Q. What computational tools can predict the compound’s reactivity in catalytic systems?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with catalytic enzymes (e.g., cytochrome P450). Focus on binding affinity (ΔG values) and active-site residue contacts .
- Reactivity Maps : Generate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions on the molecule, guiding catalyst selection (e.g., palladium for cross-coupling) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
